molecular formula C16H18ClN3O B3364650 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1173245-30-1

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B3364650
CAS No.: 1173245-30-1
M. Wt: 303.78 g/mol
InChI Key: ZGFHEBMRUAQICK-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide is an organic compound with the molecular formula C16H18ClN3O and a molecular weight of 303.79 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a cyclopentyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-cyclopentyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroacetamide to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

2-chloro-N-(5-cyclopentyl-2-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHEBMRUAQICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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